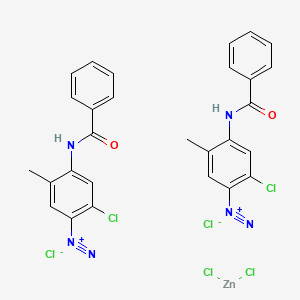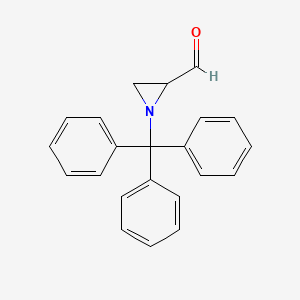
2-Formyl-1-trityl-aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .Molecular Structure Analysis
The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 . Chemical Reactions Analysis
Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis
2-Formyl-1-trityl-aziridine is a solid substance . It has a molecular weight of 313.4 .Scientific Research Applications
Synthetic Utility
Aziridines, including 2-Formyl-1-trityl-aziridine, have been the focus of many researchers due to their potential in synthetic applications . New methodologies for the preparation and transformation of these compounds have been developed over the years . These methodologies have led to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .
Biological Applications
Aziridines have shown promising biological activities . The biological and chemical evolution of aziridine derivatives has seen recent advances, particularly in the variety of methodologies described for the synthesis of aziridines .
Polymerization
Aziridines, including 2-Formyl-1-trityl-aziridine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings . This makes 2-Formyl-1-trityl-aziridine a valuable compound in the development of these coatings .
CO2 Adsorption
Polymers derived from aziridines can be used in CO2 adsorption . This means that 2-Formyl-1-trityl-aziridine could potentially be used in applications related to carbon capture and storage .
Chelation and Materials Templating
Aziridine-derived polymers have applications in chelation and materials templating . This suggests that 2-Formyl-1-trityl-aziridine could be used in the synthesis of materials with specific properties .
Non-Viral Gene Transfection
Another application of aziridine-derived polymers is in non-viral gene transfection . This indicates that 2-Formyl-1-trityl-aziridine could potentially be used in gene therapy applications .
Mechanism of Action
Target of Action
Aziridines, which are three-membered nitrogen-containing rings, are known to be highly reactive due to ring strain . They can react with a variety of nucleophiles, leading to ring-opening reactions . The trityl group in 2-Formyl-1-trityl-aziridine could potentially serve as a protecting group in organic synthesis .
Mode of Action
The aziridine ring in 2-Formyl-1-trityl-aziridine can be opened by nucleophiles, leading to the formation of a variety of more stable ring-opened or ring-expanded chiral amines. The trityl group can be removed under certain conditions, such as reductive cleavage with lithium/naphthalene in tetrahydrofuran .
Biochemical Pathways
Without specific studies on 2-Formyl-1-trityl-aziridine, it’s difficult to say which biochemical pathways might be affected. Products of aziridine ring-opening reactions have been used to synthesize a variety of biologically and pharmaceutically important compounds .
Result of Action
The products of its reactions could potentially be used in the synthesis of a variety of compounds with biological activity .
Action Environment
The reactivity of 2-Formyl-1-trityl-aziridine could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its storage temperature is recommended to be at refrigerator levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tritylaziridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725582 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-1-trityl-aziridine | |
CAS RN |
173277-15-1 |
Source


|
| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


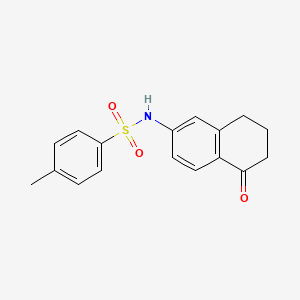

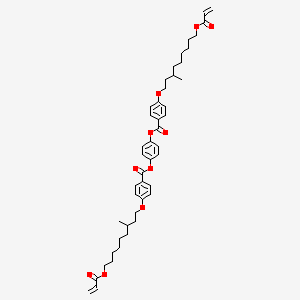



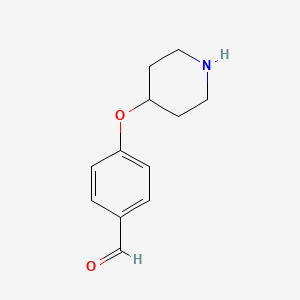

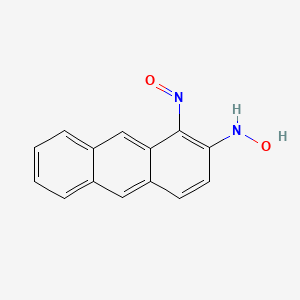
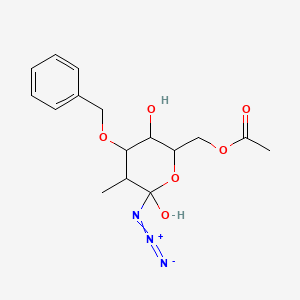
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)
